An In-Depth Technical Guide on the Chemical Properties of (2S,4S)-2-amino-4-phenylhexan-1-ol
An In-Depth Technical Guide on the Chemical Properties of (2S,4S)-2-amino-4-phenylhexan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,4S)-2-amino-4-phenylhexan-1-ol is a chiral organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring an amino group, a hydroxyl group, and a phenyl group on a hexanol backbone, presents multiple points for molecular interactions, making it a candidate for investigation in various therapeutic areas. Preliminary studies suggest its potential as a lead compound in the development of drugs targeting central nervous system (CNS) disorders, possibly through interaction with neurotransmitter receptors such as serotonin and dopamine.[1] This guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of (2S,4S)-2-amino-4-phenylhexan-1-ol.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | (2S,4S)-2-amino-4-phenylhexan-1-ol | N/A |
| CAS Number | 1043500-22-6 | N/A |
| Molecular Formula | C₁₂H₁₉NO | [1] |
| Molecular Weight | 193.28 g/mol | [1] |
| Canonical SMILES | CCC(CC(CO)N)C1=CC=CC=C1 | [1] |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
| XLogP3 | 1.9 | N/A |
Synthesis and Experimental Protocols
The synthesis of 2-amino-4-phenylhexan-1-ol, including its specific stereoisomers, can be achieved through various synthetic routes. The primary challenge lies in the stereoselective construction of the two chiral centers.
General Synthesis Methods
Several general strategies have been described for the synthesis of related amino alcohols:
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Reductive Amination of Phenylacetone: A common approach involves the reductive amination of a phenylacetone precursor. This method can be adapted to introduce the amino group, followed by stereoselective reduction of a ketone to establish the alcohol stereocenter.[1]
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Asymmetric Synthesis with Chiral Catalysts: To obtain the desired (2S,4S) stereochemistry with high enantiomeric excess, the use of chiral catalysts in the key bond-forming steps is crucial.[1]
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Direct Amination of 4-phenylhexan-1-one: Another potential route is the direct amination of a 4-phenylhexan-1-one intermediate, although controlling the stereochemistry at both centers can be challenging.[1]
Illustrative Experimental Workflow for Synthesis
While a specific detailed protocol for (2S,4S)-2-amino-4-phenylhexan-1-ol is not available in the public domain, a general workflow for a potential stereoselective synthesis is outlined below. This workflow is a logical representation of the steps that would be involved in such a synthesis.
Caption: A generalized workflow for the stereoselective synthesis of (2S,4S)-2-amino-4-phenylhexan-1-ol.
Potential Biological Activity and Signaling Pathways
The biological activity of (2S,4S)-2-amino-4-phenylhexan-1-ol is an area of active interest, with preliminary information suggesting a role in modulating neurotransmitter systems.
Interaction with Neurotransmitter Receptors
Initial studies indicate that 2-amino-4-phenylhexan-1-ol may interact with serotonin and dopamine receptors.[1] These receptors are critical in the regulation of mood, cognition, and various physiological processes. The specific nature of these interactions (e.g., agonist, antagonist, or modulator) and the receptor subtypes involved require further investigation.
Hypothetical Signaling Pathway
Given its potential interaction with G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors, a hypothetical signaling pathway can be proposed. This diagram illustrates a simplified, generic GPCR signaling cascade that could be initiated by the binding of a ligand such as (2S,4S)-2-amino-4-phenylhexan-1-ol.
Caption: A simplified, hypothetical GPCR signaling pathway potentially modulated by (2S,4S)-2-amino-4-phenylhexan-1-ol.
Experimental Protocols for Biological Evaluation
To elucidate the specific biological activity of (2S,4S)-2-amino-4-phenylhexan-1-ol, a series of in vitro and in vivo experiments would be necessary.
Receptor Binding Assays
A fundamental step is to determine the binding affinity of the compound for its putative targets.
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Objective: To quantify the binding affinity (Ki) of (2S,4S)-2-amino-4-phenylhexan-1-ol to a panel of neurotransmitter receptors.
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Methodology:
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Prepare cell membranes expressing the receptor of interest (e.g., serotonin receptor subtypes, dopamine receptor subtypes).
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Incubate the membranes with a radiolabeled ligand known to bind to the receptor.
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Add increasing concentrations of (2S,4S)-2-amino-4-phenylhexan-1-ol.
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Measure the displacement of the radiolabeled ligand.
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Calculate the Ki value from the competition binding curve.
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Functional Assays
Functional assays are essential to determine whether the compound acts as an agonist, antagonist, or modulator of receptor activity.
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Objective: To characterize the functional effect of (2S,4S)-2-amino-4-phenylhexan-1-ol on receptor signaling.
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Methodology (Example for a Gs-coupled receptor):
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Use a cell line stably expressing the receptor of interest and a reporter system (e.g., cAMP-responsive element-luciferase).
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Treat the cells with varying concentrations of (2S,4S)-2-amino-4-phenylhexan-1-ol.
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To test for antagonism, co-treat with a known agonist.
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Measure the reporter gene activity (e.g., luminescence) to determine changes in intracellular cAMP levels.
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Construct dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).
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Experimental Workflow for Biological Characterization
The logical flow of experiments to characterize the biological activity of this compound is depicted below.
